molecular formula C18H17N5O4S2 B3206184 N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1040665-54-0

N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B3206184
CAS No.: 1040665-54-0
M. Wt: 431.5 g/mol
InChI Key: QKWBXGFFTMISEC-UHFFFAOYSA-N
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Description

N-(2-((3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 2-methoxyphenyl group at position 3, an ethoxyethyl linker at position 6, and a thiophene-2-sulfonamide moiety. This structural framework is associated with diverse biological activities, including kinase inhibition and protein binding, as seen in related triazolopyridazine derivatives . The thiophene sulfonamide group may enhance binding affinity to target proteins, such as PEF(S), by leveraging its electron-rich aromatic system and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S2/c1-26-14-6-3-2-5-13(14)18-21-20-15-8-9-16(22-23(15)18)27-11-10-19-29(24,25)17-7-4-12-28-17/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWBXGFFTMISEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide is a complex compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.

Overview of Triazole Derivatives

Triazole compounds have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. The structure-activity relationship (SAR) of triazoles often reveals that modifications in their chemical structure can significantly influence their pharmacological profiles .

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C14H15N5O3S, with a molecular weight of approximately 315.37 g/mol. The compound features a thiophene ring and a sulfonamide group, which are critical for its biological activity.

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. In one study, several triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

Antifungal Activity

The antifungal potential of triazoles is well-documented. A review highlighted that certain 1,2,4-triazole derivatives exhibited potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The presence of electron-donating groups on the phenyl ring significantly enhanced antifungal activity .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Studies indicate that modifications in the triazole structure can lead to increased cytotoxicity against cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituents on the phenyl ring : Electron-donating groups such as -OCH₃ enhance biological activity.
  • Length of alkyl chains : The length and branching of alkyl chains attached to the triazole moiety can influence potency; longer chains may reduce activity.

Case Studies

  • Antimicrobial Efficacy :
    • A series of triazole derivatives were synthesized and tested against multiple bacterial strains. Compounds with specific substitutions showed enhanced activity against drug-resistant strains compared to standard antibiotics like vancomycin and ciprofloxacin.
  • Cytotoxicity Assessments :
    • In vitro studies evaluated the cytotoxic effects on human embryonic kidney cells (HEK-293). Most active compounds exhibited low toxicity levels while maintaining significant antibacterial efficacy.

Scientific Research Applications

Biological Activities

  • Antitumor Activity :
    • Research has indicated that compounds containing the triazolo-pyridazine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar scaffolds have shown IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines, suggesting a promising antitumor activity attributed to their ability to intercalate DNA and inhibit topoisomerase II .
  • Antimicrobial Properties :
    • The sulfonamide group is known for its antibacterial properties. Studies have demonstrated that sulfonamide derivatives can effectively inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism makes them valuable in treating bacterial infections.
  • Anti-inflammatory Effects :
    • Compounds similar to N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide have shown anti-inflammatory effects in preclinical models. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives on cancer cell lines. The results indicated that modifications to the thiophene and sulfonamide groups significantly influenced the cytotoxic potency and selectivity towards cancer cells .
  • Antimicrobial Testing :
    • Another research project focused on synthesizing new sulfonamide derivatives based on the triazolo-pyridazine scaffold. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth compared to standard antibiotics .
  • In Vivo Studies :
    • In vivo studies assessing the anti-inflammatory properties of related compounds demonstrated significant reductions in edema and inflammatory markers in animal models when treated with these derivatives .

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability: E-4b’s high melting point (253–255°C) suggests superior crystallinity compared to the target compound, likely due to its rigid propenoic acid substituent .

PEF(S) Binding ()

Sulfonamide-containing triazolopyridazines, such as N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridines}, demonstrate PEF(S) binding by displacing the fluorescent probe TNS.

Herbicidal Activity ()

While sulfonylurea derivatives like ethametsulfuron methyl () act as herbicides via acetolactate synthase inhibition, the target compound’s sulfonamide group is structurally distinct, suggesting divergent applications (e.g., kinase inhibition rather than agrochemical use) .

Physicochemical Properties

  • Solubility: Compounds with polar substituents (e.g., propenoic acid in E-4b) exhibit higher aqueous solubility, whereas lipophilic groups (e.g., BD01458058’s chlorinated chain) reduce solubility .
  • Purity : Industrial-scale analogs like BD01458058 achieve 98% purity via HPLC, suggesting feasible scalability for the target compound .

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Answer :
  • Rodent Models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration) .
  • Toxicogenomics : Assess liver/kidney toxicity via RNA-seq after 14-day repeated dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide

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